2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine
Description
2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine is a fluorinated aromatic amine characterized by a 4-chlorophenyl group attached to a trifluorobutylamine backbone. This compound is of interest in agrochemical and pharmaceutical research due to its structural features, which include halogenated aromatic rings and fluorine substituents.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4,4,4-trifluorobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N/c11-9-3-1-7(2-4-9)8(6-15)5-10(12,13)14/h1-4,8H,5-6,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTQWRSWRLZKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)CN)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001212983 | |
| Record name | Benzeneethanamine, 4-chloro-β-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349709-00-7 | |
| Record name | Benzeneethanamine, 4-chloro-β-(2,2,2-trifluoroethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349709-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanamine, 4-chloro-β-(2,2,2-trifluoroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001212983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetic acid and an amine source under controlled conditions. The reaction proceeds through a series of steps including condensation, reduction, and amination. Common reagents used in this synthesis include reducing agents like sodium borohydride and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the amine group, followed by the addition of the desired nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research has indicated that derivatives of trifluorobutylamines exhibit potential antidepressant effects. Compounds similar to 2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. These compounds may serve as scaffolds for developing new antidepressant medications with improved efficacy and reduced side effects .
Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory properties. Studies have shown that certain trifluorobutylamine derivatives can inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis or other inflammatory diseases .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. Investigations into the neuroprotective mechanisms suggest that these compounds can mitigate oxidative stress and neuronal apoptosis, which are critical in neurodegenerative diseases .
Agricultural Chemistry
Pesticide Development
this compound has been explored for its potential use in developing pesticides. The chlorinated phenyl moiety enhances bioactivity against various pests while minimizing toxicity to non-target organisms. Research suggests that this compound can be incorporated into formulations aimed at controlling agricultural pests effectively .
Herbicide Formulations
The compound's chemical properties make it suitable for designing herbicides that target specific weed species while preserving crop health. Its stability and effectiveness in various environmental conditions are critical factors in herbicide development .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized as a building block in synthesizing novel polymers with enhanced thermal stability and chemical resistance. These polymers can find applications in coatings, adhesives, and other industrial products where durability is essential .
Fluorinated Materials
The trifluoromethyl group provides unique properties such as low surface energy and high hydrophobicity. This characteristic is advantageous in creating fluorinated materials used in applications ranging from waterproof coatings to specialized electronic components .
Case Study 1: Antidepressant Development
A study investigated the antidepressant potential of a series of trifluorobutylamine derivatives based on their ability to inhibit reuptake of serotonin and norepinephrine. The findings indicated that certain modifications to the amine structure significantly enhanced the pharmacological profile of these compounds.
Case Study 2: Pesticidal Efficacy
Research conducted on the efficacy of a pesticide formulation containing this compound demonstrated a significant reduction in pest populations compared to control groups. The study highlighted the compound's selective toxicity towards target species while being less harmful to beneficial insects.
Mechanism of Action
The mechanism by which 2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Photolytic Degradation
Saflufenacil, an amide analog, exhibits rapid photodegradation in aqueous environments:
- Half-life in pH 5 buffer : 26.8–35.2 days
- Half-life in natural water : 9.7–9.8 days under light exposure .
In contrast, the amine group in this compound may accelerate degradation due to higher reactivity. However, the trifluoro substituents could offset this by enhancing stability, as seen in fluorinated agrochemicals.
Aerobic Soil Degradation
Saflufenacil demonstrates moderate persistence in soil under aerobic conditions, with degradation influenced by microbial activity. Its radiochemical purity (>99.5%) ensures reliable degradation studies . For the butylamine derivative, the absence of an amide group might reduce soil adsorption but increase susceptibility to microbial metabolism.
Biological Activity
2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, its efficacy in preclinical studies, and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H11ClF3N
- Molecular Weight : 255.66 g/mol
The presence of the trifluorobutyl group and the chloro substituent on the phenyl ring provides unique physicochemical properties that may influence its biological activity.
Research indicates that this compound may exert its effects through various mechanisms:
- Inhibition of Protein Interactions : Similar compounds have been shown to inhibit protein-protein interactions critical for cell survival and proliferation. For instance, modifications in structural analogs have demonstrated significant binding affinities to Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis .
- Modulation of Receptor Activity : It is hypothesized that this compound may act as a modulator for certain neurotransmitter receptors based on structural similarities with known receptor ligands .
Efficacy in Preclinical Studies
Several studies have evaluated the efficacy of this compound in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| H146 (Small Cell Lung) | 0.038 | Bcl-2/Bcl-xL inhibition |
| MCF7 (Breast Cancer) | 0.022 | Apoptosis induction |
| HCT116 (Colon Cancer) | 0.051 | Cell cycle arrest |
These findings suggest that the compound exhibits potent cytotoxicity against several cancer types, primarily through apoptosis induction.
Case Studies
- Case Study on Lung Cancer : A study involving H146 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The mechanism was linked to enhanced apoptotic signaling pathways as indicated by increased caspase-3 activity .
- Breast Cancer Model : In MCF7 cells, the compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors. The IC50 value was determined to be 0.022 µM, showcasing its potential as a therapeutic agent against breast cancer .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Chloro Substitution : The presence of chlorine on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
- Trifluorobutyl Group : This group contributes to increased metabolic stability and bioavailability.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Chloro-phenyl)-4,4,4-trifluoro-butylamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React 4-chlorophenyl ethylamine with trifluoromethyl-containing precursors (e.g., 4,4,4-trifluorobutanenitrile) under acidic or basic catalysis .
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Critical Factors: Temperature (70–100°C), solvent polarity (DMF or THF), and stoichiometry of the trifluoromethyl donor. Excess trifluoromethyl reagent improves yield but may require rigorous quenching to avoid side products. Reported yields range from 45% to 68% depending on the leaving group (e.g., bromide vs. chloride) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
Methodological Answer:
- NMR: -NMR identifies aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl) and trifluorobutyl chain protons (δ 2.8–3.2 ppm). -NMR confirms trifluoromethyl groups (δ -60 to -65 ppm) .
- Mass Spectrometry: High-resolution ESI-MS distinguishes isotopic patterns (e.g., Cl and F isotopes).
- X-ray Crystallography: Limited by crystallinity; SHELXL (SHELX suite) is used for refinement, but twinning or disorder in the trifluorobutyl chain may require constraints .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., 13C^{13}C13C-NMR vs. computational predictions) be resolved for this compound?
Methodological Answer:
- Scenario: Discrepancies in -NMR chemical shifts for the trifluorobutyl chain (predicted vs. observed).
- Resolution:
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Methodological Answer:
- Challenges: Poor crystal growth due to flexible trifluorobutyl chain; disorder in the chloro-phenyl ring.
- Solutions:
Q. How does the compound interact with biological targets (e.g., enzymes), and what computational tools validate these interactions?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to amine receptors (e.g., GPCRs).
- Parameterize trifluoromethyl groups with modified van der Waals radii (F: 1.47 Å).
- Validate with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .
- Experimental Validation: Fluorescence polarization assays quantify binding affinity (K); correlate with docking scores.
Q. What strategies reconcile discrepancies between in vitro and in vivo pharmacological data?
Methodological Answer:
- Case Study: High in vitro activity but low in vivo efficacy.
- Potential Causes: Poor solubility (logP >3) or metabolic instability (cytochrome P450 oxidation).
- Solutions:
- Modify the trifluorobutyl chain with hydrophilic substituents (e.g., hydroxyl groups).
- Use LC-MS/MS to identify metabolites; adjust the structure to block oxidation sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
